6-Oxo-1-[(pyridin-2-yl)methyl]-1,6-dihydropyridine-3-carboxylic acid
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Overview
Description
6-Oxo-1-[(pyridin-2-yl)methyl]-1,6-dihydropyridine-3-carboxylic acid is a heterocyclic compound that features both pyridine and dihydropyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-1-[(pyridin-2-yl)methyl]-1,6-dihydropyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of pyridine-2-carbaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and oxidation steps . The reaction conditions typically involve refluxing the reactants in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Oxo-1-[(pyridin-2-yl)methyl]-1,6-dihydropyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine moiety to a fully saturated pyridine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine and dihydropyridine derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
6-Oxo-1-[(pyridin-2-yl)methyl]-1,6-dihydropyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 6-Oxo-1-[(pyridin-2-yl)methyl]-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine and dihydropyridine derivatives, such as:
- 2-[(2R,5S,6S)-6-(hydroxymethyl)-5-[(oxo(pyridin-4-yl)methyl]amino]-2-oxanyl]acetic acid
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
Uniqueness
What sets 6-Oxo-1-[(pyridin-2-yl)methyl]-1,6-dihydropyridine-3-carboxylic acid apart is its unique combination of pyridine and dihydropyridine moieties, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for the development of new drugs and materials.
Properties
Molecular Formula |
C12H10N2O3 |
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Molecular Weight |
230.22 g/mol |
IUPAC Name |
6-oxo-1-(pyridin-2-ylmethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H10N2O3/c15-11-5-4-9(12(16)17)7-14(11)8-10-3-1-2-6-13-10/h1-7H,8H2,(H,16,17) |
InChI Key |
YUJAWPWKYHQZJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CN2C=C(C=CC2=O)C(=O)O |
Origin of Product |
United States |
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